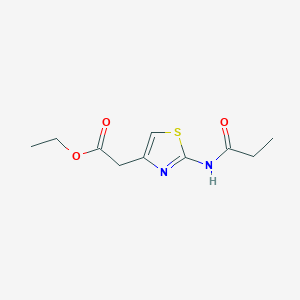ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE
CAS No.: 301226-54-0
VCID: VC10964140
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.30 g/mol
* For research use only. Not for human or veterinary use.

| Description |
Ethyl (2-(propionylamino)-1,3-thiazol-4-yl)acetate is a thiazole derivative with the molecular formula C8H12N2O3S and a molecular weight of approximately 246.31 g/mol. This organic compound belongs to the class of heterocyclic compounds containing a thiazole ring—a five-membered structure incorporating sulfur and nitrogen atoms. Thiazole derivatives are widely recognized for their diverse biological activities and applications in medicinal chemistry. Structural Characteristics2.1 Molecular Structure
These functional groups contribute to its unique physicochemical properties and potential biological activity.
SynthesisThe synthesis of ethyl (2-(propionylamino)-1,3-thiazol-4-yl)acetate typically involves multi-step reactions starting from thiazole derivatives. The general process includes:
Analytical CharacterizationThe compound can be characterized using advanced analytical techniques:
Chemical ReactionsEthyl (2-(propionylamino)-1,3-thiazol-4-yl)acetate can undergo various chemical transformations:
Applications in Scientific ResearchThis compound has potential applications in:
|
||||||||||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| CAS No. | 301226-54-0 | ||||||||||||||||||||
| Product Name | ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE | ||||||||||||||||||||
| Molecular Formula | C10H14N2O3S | ||||||||||||||||||||
| Molecular Weight | 242.30 g/mol | ||||||||||||||||||||
| IUPAC Name | ethyl 2-[2-(propanoylamino)-1,3-thiazol-4-yl]acetate | ||||||||||||||||||||
| Standard InChI | InChI=1S/C10H14N2O3S/c1-3-8(13)12-10-11-7(6-16-10)5-9(14)15-4-2/h6H,3-5H2,1-2H3,(H,11,12,13) | ||||||||||||||||||||
| Standard InChIKey | HWOZHOYTOPPPKV-UHFFFAOYSA-N | ||||||||||||||||||||
| SMILES | CCC(=O)NC1=NC(=CS1)CC(=O)OCC | ||||||||||||||||||||
| Canonical SMILES | CCC(=O)NC1=NC(=CS1)CC(=O)OCC | ||||||||||||||||||||
| PubChem Compound | 732358 | ||||||||||||||||||||
| Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume